Maltooctaose

Enzyme kinetics Glycogen metabolism Debranching enzyme

Maltooctaose (DP8) is a monodisperse, high-purity (≥95% HPLC) maltooligosaccharide standard essential for reproducible HILIC/UPLC-ELSD calibration, mechanistic enzyme kinetics (Km, kcat determination), and unambiguous structural biology. Unlike polydisperse maltodextrins, its defined chain length eliminates uncontrolled variability—enabling precise retention time alignment, accurate quantification in starch hydrolysates, and resolution of carbohydrate-binding site specificity. Procure this non-substitutable analytical standard to ensure regulatory-compliant, publication-grade data.

Molecular Formula C48H82O41
Molecular Weight 1315.1 g/mol
CAS No. 6156-84-9
Cat. No. B131049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltooctaose
CAS6156-84-9
SynonymsO-α-D-Glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-6)-D-glucose; 
Molecular FormulaC48H82O41
Molecular Weight1315.1 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2
InChIKeyRUJILUJOOCOSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltooctaose (CAS 6156-84-9) Procurement Guide: DP8 Maltooligosaccharide Analytical Standard and Research Reagent


Maltooctaose (CAS 6156-84-9) is a linear maltooligosaccharide with a defined degree of polymerization of eight (DP8), composed of eight α-1,4-linked D-glucose units [1]. With a molecular formula of C₄₈H₈₂O₄₁ and a molecular weight of 1315.14 g/mol, it serves as a homogeneous, single-chain-length carbohydrate standard for analytical and biochemical applications [2]. Its high-purity commercial availability (≥95% by HPLC) distinguishes it from heterogeneous maltodextrin mixtures, enabling precise quantification and reproducible experimental outcomes .

Maltooctaose Procurement Rationale: Why DP8 Specificity Precludes Interchangeability with Other Maltooligosaccharides


Within the maltooligosaccharide series, chain length is a critical determinant of molecular recognition, enzymatic susceptibility, and analytical behavior. Substituting maltooctaose (DP8) with its nearest neighbors—maltoheptaose (DP7) or maltononaose (DP9)—can profoundly alter experimental outcomes. For instance, the rate of hydrolysis by specific α-amylases [1], the binding affinity to carbohydrate-binding modules and enzyme surface sites [2], and the chromatographic retention time in HILIC separations [3] all exhibit strong DP-dependence. A difference of a single glucose unit can shift the point of maximum enzymatic cleavage frequency [4] or abolish detectable binding [5]. Consequently, generic substitution without quantitative justification introduces uncontrolled variability, compromising assay reproducibility and invalidating comparative analyses. The following quantitative evidence establishes the precise, measurable differentiation that mandates the use of maltooctaose for specific scientific and industrial applications.

Maltooctaose Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. DP7 and DP9 Analogs


Maltooctaose vs. Maltoheptaose and Maltononaose: Catalytic Efficiency (kcat/Km) for Amylo-α-1,6-glucosidase

The catalytic efficiency (kcat/Km) of amylo-α-1,6-glucosidase (EC 3.2.1.33) on maltooctaose was measured as 0.0027 mM⁻¹s⁻¹. This value is approximately 9-fold lower than that for maltononaose (0.025 mM⁻¹s⁻¹) and 5-fold lower than for maltoheptaosyl-α-(1,6)-β-cyclodextrin (0.0145 mM⁻¹s⁻¹) under identical conditions [1]. The data indicate that maltooctaose is a significantly poorer substrate for this enzyme compared to longer maltooligosaccharides, a critical distinction for assays requiring minimal background hydrolysis or for studying chain-length-dependent enzyme specificity.

Enzyme kinetics Glycogen metabolism Debranching enzyme

Maltooctaose vs. Maltoheptaose and Maltohexaose: Phosphorolysis Affinity (Km) with Chlorella vulgaris Phosphorylase

The Michaelis constant (Km) for the phosphorolysis of maltooctaose by Chlorella vulgaris phosphorylase (EC 2.4.1.1) was determined to be 0.72 mM. This indicates a higher affinity compared to maltoheptaose (Km = 2.0 mM, a 2.8-fold difference) and maltohexaose (Km = 0.68 mM, similar affinity) [1]. The nearly 3-fold lower Km of maltooctaose relative to maltoheptaose signifies a significantly stronger enzyme-substrate interaction, making maltooctaose the preferred substrate for phosphorolysis assays and for studying the enzyme's glucan specificity.

Enzyme kinetics Starch phosphorylase Substrate affinity

Maltooctaose vs. Shorter Maltooligosaccharides: Enzymatic Hydrolysis Susceptibility by Bacillus circulans α-Amylase

Bacillus circulans F-2 α-amylase hydrolyzes maltotetraose, maltopentaose, maltohexaose, maltoheptaose, and maltooctaose, but does not hydrolyze maltose or maltotriose [1]. Among the hydrolyzed substrates, maltotetraose was hydrolyzed most weakly. This establishes maltooctaose (DP8) as a robust substrate, clearly differentiated from the non-substrates maltose (DP2) and maltotriose (DP3). This binary (hydrolyzed/not hydrolyzed) distinction is crucial for selecting a positive control substrate in amylase activity assays and for studying the minimal chain length requirement for enzyme recognition.

α-Amylase Substrate specificity Oligosaccharide hydrolysis

Maltooctaose vs. Maltoheptaose: Differential Cleavage Frequency by Porcine Pancreatic α-Amylase

The action pattern of porcine pancreatic α-amylase on maltooligosaccharides reveals a chain-length-dependent shift in the point of maximum cleavage frequency. For maltoheptaose (G7), the maximum frequency of attack is at bond 2 from the reducing end. For maltooctaose (G8), the point of maximum cleavage frequency shifts to bond 3 [1]. This qualitative and quantitative difference in product distribution (i.e., which specific maltooligosaccharide fragments are generated) directly impacts the interpretation of kinetic studies and the composition of reaction products, demonstrating that maltooctaose and maltoheptaose are not functionally interchangeable substrates for this enzyme.

α-Amylase Cleavage specificity Subsite mapping

Maltooctaose vs. Maltoheptaose and Shorter Analogs: Specific Production via Cyclodextrin Ring-Opening

The thermostable amylase from Pyrococcus furiosus exhibits a preferential cyclodextrin ring-opening reaction that yields specific maltooligosaccharides. The enzyme primarily produces maltohexaose (DP6) from α-cyclodextrin, maltoheptaose (DP7) from β-cyclodextrin, and maltooctaose (DP8) from γ-cyclodextrin [1]. This substrate-product pairing demonstrates a unique synthetic route where maltooctaose is the principal product from a specific cyclodextrin precursor, providing a high-purity production method that is not applicable to its DP6 or DP7 analogs using the same enzyme-substrate combination. This specificity is essential for sourcing or synthesizing high-purity maltooctaose.

Enzymatic synthesis Cyclodextrin Thermostable amylase

Maltooctaose vs. Maltoheptaose and Maltohexaose: Solubility in Aqueous Buffers

Maltooctaose (DP8) exhibits a defined solubility of 10 g/L in water, PBS, or HEPES buffers . This is a critical parameter for preparing stock solutions and reaction mixtures. While comparative solubility data for maltoheptaose (DP7) and maltohexaose (DP6) under identical vendor-specified conditions are not readily available in the same datasheet, general trends indicate decreasing solubility with increasing degree of polymerization for maltooligosaccharides [1]. The 10 g/L specification for maltooctaose provides a quantitative benchmark for experimental design, ensuring that target concentrations are achievable without precipitation, which could otherwise introduce variability in kinetic assays or analytical separations.

Solubility Formulation Analytical standard preparation

Maltooctaose Application Scenarios: Where DP8-Specific Quantitative Differentiation Drives Procurement Decisions


High-Purity Analytical Standard for HILIC and UPLC-ELSD Carbohydrate Profiling

Maltooctaose serves as a critical retention time marker and calibration standard in hydrophilic interaction liquid chromatography (HILIC) and ultra-performance liquid chromatography (UPLC) with evaporative light scattering detection (ELSD) for the separation and quantification of maltooligosaccharides [REFS-1, REFS-2]. Its defined DP8 and high purity (≥95% by HPLC) ensure a single, well-resolved peak, enabling accurate identification of maltooligosaccharide profiles in complex samples such as honey adulteration assays and starch hydrolysate analysis. The use of a DP8 standard, as opposed to a mixture, provides unambiguous chain-length assignment and quantification, which is essential for regulatory compliance and quality control in food and biotechnology industries.

Defined Substrate for α-Amylase and Debranching Enzyme Kinetic Studies

In enzymatic assays, maltooctaose's distinct kinetic parameters—such as a 9-fold lower catalytic efficiency for amylo-α-1,6-glucosidase compared to maltononaose [1] and a 2.8-fold lower Km for Chlorella vulgaris phosphorylase compared to maltoheptaose [2]—make it an essential, non-substitutable substrate. Researchers investigating the substrate specificity of starch-active enzymes, including α-amylases, glucanotransferases, and debranching enzymes, rely on maltooctaose to probe chain-length recognition and to generate specific product profiles (e.g., the shift in cleavage site from bond 2 to bond 3 by porcine pancreatic α-amylase ). Using a generic maltodextrin mixture would obscure these chain-length-dependent effects and invalidate kinetic analyses.

Structural Biology Probe for Carbohydrate-Binding Module (CBM) and Enzyme Active Site Mapping

Maltooctaose is a high-value ligand for X-ray crystallography and surface plasmon resonance (SPR) studies aimed at mapping carbohydrate-binding sites. For example, its co-crystallization with the E. coli branching enzyme revealed 12 distinct oligosaccharide binding sites, providing unprecedented insight into donor chain specificity [1]. Similarly, in SPR studies, maltooligosaccharides of varying lengths, including DP8, are used to define the minimal chain length required for binding to surface binding sites (SBS) on enzymes like barley starch synthase I [2]. The availability of highly pure, DP8-specific maltooctaose is critical for obtaining high-resolution structural data and unambiguous binding kinetics, as heterogeneity in chain length would lead to disordered electron density and confounded affinity measurements.

Biotechnological Production of Maltooctaose-Rich Syrups via Nostoc punctiforme Debranching Enzyme

For industrial biotechnology applications, maltooctaose is a target product in the enzymatic conversion of starch. The debranching enzyme from Nostoc punctiforme (NPDE) exhibits a high specificity for branched chains with DP>8 and an enhanced rate of α-1,4-linkage hydrolysis for maltooligosaccharides with DP>8, leading to the accumulation of a maltooctaose (G8)-rich mixture (over 60% G8) from soluble starch [1]. This process yields approximately 18 g of G8 per 100 g of starch. The procurement of maltooctaose as an analytical standard is essential for process monitoring, yield quantification, and product purity assessment during the development and scale-up of such bioprocesses.

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